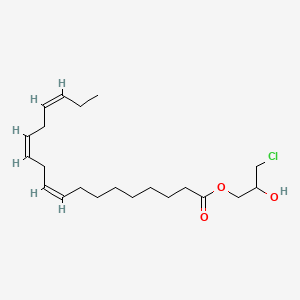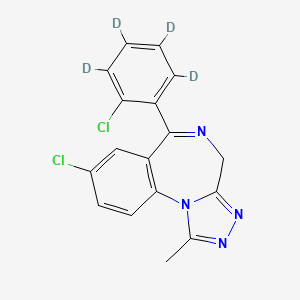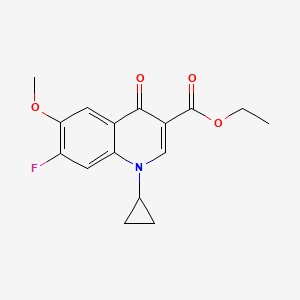
N-Acetil Sitagliptina-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl Sitagliptin-d3 is a deuterated form of N-Acetyl Sitagliptin, which is a derivative of Sitagliptin. Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the treatment of type 2 diabetes mellitus. The deuterated form, N-Acetyl Sitagliptin-d3, is often used in scientific research as a stable isotope-labeled compound for various analytical and bioanalytical studies .
Aplicaciones Científicas De Investigación
N-Acetyl Sitagliptin-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of Sitagliptin and its metabolites.
Biological Studies: Helps in studying the pharmacokinetics and metabolic pathways of Sitagliptin.
Medical Research: Used in the development of new DPP-4 inhibitors and understanding their mechanism of action.
Industrial Applications: Employed in quality control and validation of analytical methods in pharmaceutical manufacturing.
Mecanismo De Acción
Target of Action
N-Acetyl Sitagliptin-d3, like Sitagliptin, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a key player in glucose homeostasis, as it is responsible for the inactivation of incretins like GLP-1 and GIP . These incretins are hormones released throughout the day and upregulated in response to meals, playing a crucial role in maintaining glucose balance .
Mode of Action
N-Acetyl Sitagliptin-d3 acts as a competitive inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, it slows the inactivation of incretins like GLP-1 and GIP . This results in prolonged active incretin levels, leading to glucose-dependent increases in insulin and decreases in glucagon, thereby improving control of blood sugar .
Biochemical Pathways
The inhibition of DPP-4 by N-Acetyl Sitagliptin-d3 affects several biochemical pathways. One of the key pathways influenced is the p62–Keap1–Nrf2 signalling pathway . Activation of this pathway helps alleviate oxidative stress and excessive autophagy in severe acute pancreatitis-related acute lung injury .
Pharmacokinetics
Sitagliptin is known to improve glycemic control by lowering the appearance of oral glucose, postprandial endogenous glucose release, and glucagon response, and by improving insulin sensitivity and β-cell glucose sensing in response to both oral and intravenous glucose .
Result of Action
The result of N-Acetyl Sitagliptin-d3’s action is an improvement in glycemic control in patients with type 2 diabetes. It reduces histological damage, edema, and myeloperoxidase activity in the lung, decreases the expression of pro-inflammatory cytokines, and inhibits excessive autophagy and ROS production . It also enhances cell myelination and brain tropism .
Action Environment
The action, efficacy, and stability of N-Acetyl Sitagliptin-d3 can be influenced by various environmental factors. It’s important to note that like all medications, N-Acetyl Sitagliptin-d3 should be stored and handled properly to maintain its efficacy and stability .
Análisis Bioquímico
Biochemical Properties
N-Acetyl Sitagliptin-d3, like its parent compound Sitagliptin, is expected to interact with the enzyme Dipeptidyl Peptidase-4 (DPP-4) . This interaction is crucial in the regulation of insulin secretion, which is a key process in the management of type 2 diabetes .
Cellular Effects
It can inhibit the activity of DPP-4, promote insulin secretion, inhibit islet β cell apoptosis, and reduce blood glucose levels . These effects could potentially be shared by N-Acetyl Sitagliptin-d3.
Molecular Mechanism
The molecular mechanism of N-Acetyl Sitagliptin-d3 is likely similar to that of Sitagliptin. Sitagliptin acts by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones control the release of insulin and decrease the secretion of glucagon, thereby regulating blood glucose levels .
Temporal Effects in Laboratory Settings
Sitagliptin has been shown to have long-term effects on glycemic control, improving insulin sensitivity and β-cell glucose sensing in response to both oral and intravenous glucose over time .
Metabolic Pathways
The metabolic pathways of N-Acetyl Sitagliptin-d3 are not well-documented. Sitagliptin is mostly not metabolized, with 79% of the dose excreted in the urine as the unchanged parent compound. Minor metabolic pathways are mediated mainly by cytochrome p450(CYP)3A4 and to a lesser extent by CYP2C8 .
Subcellular Localization
N-terminal acetylation, such as that in N-Acetyl Sitagliptin-d3, has been suggested to play a role in the subcellular targeting of proteins
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Sitagliptin-d3 involves multiple steps, starting from commercially available starting materials. One common method includes the reduction of an enamine intermediate using sodium borohydride (NaBH4) followed by acetylation with acetic anhydride. The reaction conditions typically involve low temperatures to control the reactivity and ensure high yields .
Industrial Production Methods
Industrial production of N-Acetyl Sitagliptin-d3 follows similar synthetic routes but on a larger scale. The process is optimized to reduce costs and improve efficiency. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl Sitagliptin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: N-Acetyl Sitagliptin-d3 can undergo nucleophilic substitution reactions, especially at the acetyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce deacetylated forms .
Comparación Con Compuestos Similares
Similar Compounds
Sitagliptin: The parent compound, used widely in the treatment of type 2 diabetes.
N-Acetyl Sitagliptin: The non-deuterated form, used in similar research applications.
Other DPP-4 Inhibitors: Compounds like Vildagliptin, Saxagliptin, and Linagliptin, which also inhibit DPP-4 but differ in their pharmacokinetic profiles and side effects
Uniqueness
N-Acetyl Sitagliptin-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and bioanalytical studies. This labeling allows for precise quantification and tracking in complex biological systems, providing insights that are not easily achievable with non-labeled compounds .
Propiedades
IUPAC Name |
2,2,2-trideuterio-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F6N5O2/c1-9(30)25-11(4-10-5-13(20)14(21)7-12(10)19)6-16(31)28-2-3-29-15(8-28)26-27-17(29)18(22,23)24/h5,7,11H,2-4,6,8H2,1H3,(H,25,30)/t11-/m1/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFMQPHTQKCJPI-KMKPOHAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F6N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

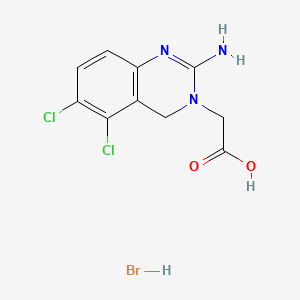

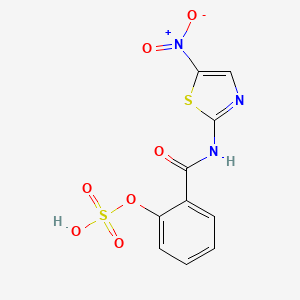

![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)
